
4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H7F4N5 and its molecular weight is 237.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Fluorinated Pyrazoles : Research has focused on developing efficient synthetic routes to fluorinated pyrazoles, which are valuable for their potential applications in agrochemicals and pharmaceuticals. For instance, the synthesis of 4-fluoromethylsydnones and their transformation into pyrazoles through cycloaddition reactions with alkynes showcases a method to access fluorinated pyrazoles with regioselective control (Foster et al., 2013).
Chemical Characterization and Reactivity : Studies on the synthesis of new 4-fluoroalkyl substituted N-phenylpyrazoles, highlighting the role of fluorination reactions in modifying the chemical structure and properties of pyrazoles, have been reported. This includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent, showcasing the adaptability of fluorinated pyrazoles for further chemical modifications (Bonacorso et al., 2015).
Heterocyclization to Form Fluorinated Pyrazoles : A methodology for preparing 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks has been developed. This approach is general and applies to a variety of derivatives, indicating the versatility of fluorinated pyrazoles in chemical synthesis (Bouillon et al., 2001).
Potential Bioactive Properties
Nematocidal and Fungicidal Activities : Fluorine-containing pyrazole carboxamide derivatives have been evaluated for their bioactivity, showing promising nematocidal activity against M. incognita, albeit with weak fungicidal activity. This highlights the potential of fluorinated pyrazoles in agrochemical applications (Zhao et al., 2017).
Antimicrobial Activity : Various fluorinated pyrazolone derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating the influence of fluorine substitution on bioactive properties. This research opens avenues for the development of new antimicrobial agents based on fluorinated pyrazole frameworks (Shelke et al., 2007).
Propriétés
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N5/c8-1-2-16-4-5(3-13-15-12)6(14-16)7(9,10)11/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVWKTLRDJABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




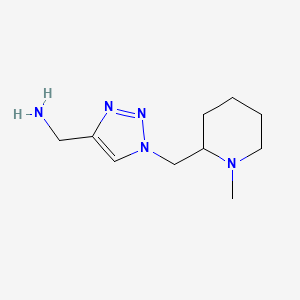
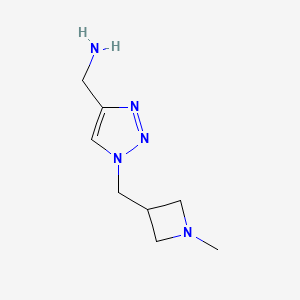
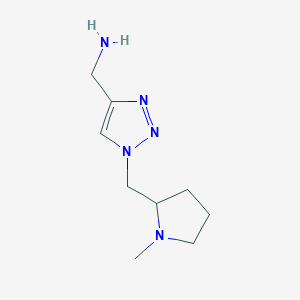

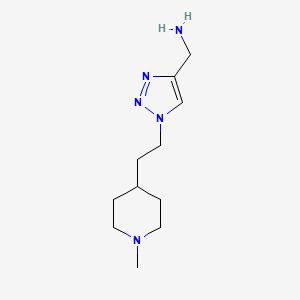
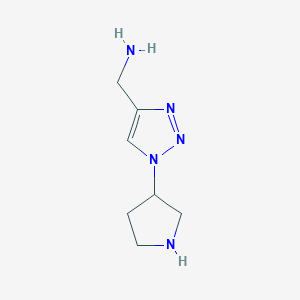
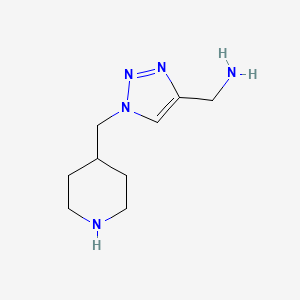

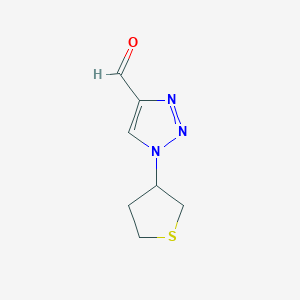
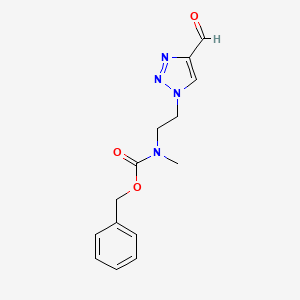
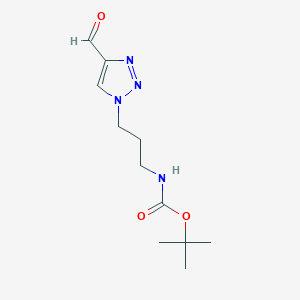
![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)
